

Spectroscopic comparison of diallyl terephthalate and its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl terephthalate*

Cat. No.: *B044613*

[Get Quote](#)

A Spectroscopic Comparison of **Diallyl Terephthalate** and Its Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of **diallyl terephthalate** and its structural isomers, diallyl isophthalate and diallyl phthalate. For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between these isomers is crucial. This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation and characterization. All data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **diallyl terephthalate**, diallyl isophthalate, and diallyl phthalate, highlighting the distinguishing features in their ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectra.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , ppm)

Compound	Aromatic Protons (ppm)	Vinylic Protons (=CH, ppm)	Allylic Protons (-CH ₂ -, ppm)	Vinylic Protons (=CH ₂ , ppm)
Diallyl Terephthalate	8.11 (s, 4H)	6.05 (m, 2H)	4.83 (d, 4H)	5.43 (d, 2H), 5.31 (d, 2H)
Diallyl Isophthalate ^[1]	8.73 (s, 1H), 8.25 (d, 2H), 7.55 (t, 1H)	6.04 (m, 2H) ^[1]	4.86 (d, 4H) ^[1]	5.43 (d, 2H), 5.32 (d, 2H) ^[1]
Diallyl Phthalate ^{[2][3]}	7.72 (m, 2H), 7.53 (m, 2H)	5.97 (m, 2H) ^[3]	4.79 (d, 4H) ^[3]	5.38 (d, 2H), 5.26 (d, 2H) ^[3]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

Compound	Carbonyl Carbon (C=O, ppm)	Aromatic Carbons (ppm)	Vinylic Carbon (=CH, ppm)	Allylic Carbon (-CH ₂ -, ppm)	Vinylic Carbon (=CH ₂ , ppm)
Diallyl Terephthalate	~165	~134, ~129	~132	~66	~119
Diallyl Isophthalate	165.2	134.4, 131.2, 130.4, 129.2	132.1	66.2	118.9
Diallyl Phthalate ^[4]	167.1	132.0, 130.6, 128.5	132.5	66.0	118.3

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

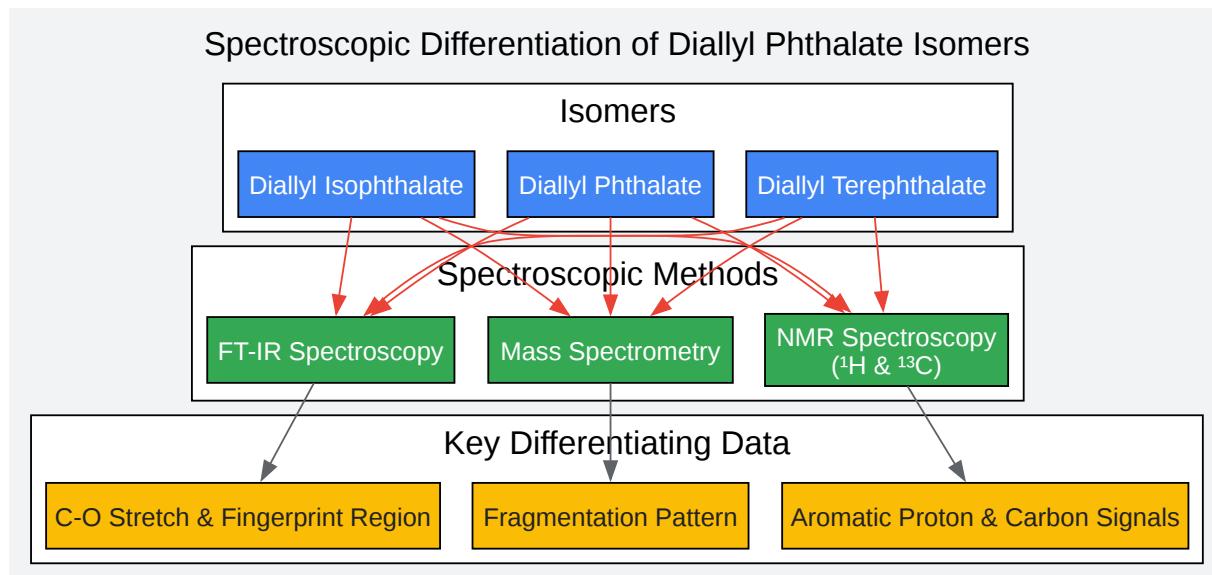

Compound	C=O Stretch	C-O Stretch (Ester)	=C-H Stretch (Aromatic)	=C-H Stretch (Vinylic)	C=C Stretch (Aromatic)
Diallyl Terephthalate	~1720	~1270, ~1100	~3080	~3020	~1600, ~1410
Diallyl Isophthalate ^{[5][6]}	1725	1250, 1130	3080	3020	1600, 1450
Diallyl Phthalate ^{[7][8][9][10]}	1725	1280, 1120	3070	3020	1595, 1450

Table 4: Key Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Diallyl Terephthalate	246	205, 163, 149, 104, 76, 41
Diallyl Isophthalate ^{[5][11][12]}	246 ^{[5][11]}	189, 149, 104, 76, 41 ^[11]
Diallyl Phthalate ^{[13][14]}	246	189, 149, 104, 76, 41

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the diallyl phthalate isomers using the spectroscopic methods discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for isomer identification using spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the diallyl phthalate isomer in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Data Acquisition:

- Acquire the spectrum at 298 K.
- Use a standard single-pulse experiment.
- Set the spectral width to cover a range of -2 to 12 ppm.
- Apply a 90° pulse with a relaxation delay of 1-2 seconds.
- Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[15\]](#)
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Employ a relaxation delay of 2-5 seconds.[\[16\]](#)
 - Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ^1H and the solvent peak for ^{13}C (CDCl_3 at 77.16 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FT-IR

- Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[17]
- Instrument Setup:
 - Select a spectral range of 4000 to 400 cm^{-1} .[17]
 - Set the resolution to 4 cm^{-1} .
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Perform baseline correction if necessary.
 - Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the diallyl phthalate isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System and Conditions:
 - Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 μm film thickness DB-5ms or equivalent).

- Injector: Set the injector temperature to 250-280°C and use a split or splitless injection mode.
- Oven Temperature Program: A typical program would be to hold at an initial temperature of 50-70°C for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
- Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-500.
 - Interface Temperature: Set the GC-MS interface temperature to 280-300°C.
- Data Analysis:
 - Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
 - Extract the mass spectrum for the identified peak.
 - Determine the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIALYL ISOPHTHALATE(1087-21-4) 1H NMR spectrum [chemicalbook.com]
- 2. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl phthalate(131-17-9) 1H NMR [m.chemicalbook.com]

- 4. Diallyl phthalate(131-17-9) ^{13}C NMR spectrum [chemicalbook.com]
- 5. Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diallyl isophthalate(1087-21-4) IR Spectrum [chemicalbook.com]
- 7. Diallyl phthalate(131-17-9) IR Spectrum [chemicalbook.com]
- 8. Diallyl phthalate [webbook.nist.gov]
- 9. Diallyl phthalate [webbook.nist.gov]
- 10. Diallyl phthalate [webbook.nist.gov]
- 11. Diallyl isophthalate [webbook.nist.gov]
- 12. Diallyl isophthalate [webbook.nist.gov]
- 13. Diallyl phthalate [webbook.nist.gov]
- 14. Diallyl phthalate [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. sc.edu [sc.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic comparison of diallyl terephthalate and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044613#spectroscopic-comparison-of-diallyl-terephthalate-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com